1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole
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Overview
Description
1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole is a synthetic organic compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences. This particular compound features a sulfonyl group attached to a dichloromethoxyphenyl ring, which is further connected to a benzimidazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole typically involves the following steps:
Formation of the benzimidazole core: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the sulfonyl group: The benzimidazole core is then reacted with a sulfonyl chloride derivative of 3,4-dichloro-2-methoxyphenyl under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s biological activity makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and activity.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-chlorophenoxy)methyl)-1H-benzo[d]imidazole
- 5,6-dichloro-2-((4-chlorophenoxy)methyl)-1H-benzo[d]imidazole
Uniqueness
1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfonyl group and the dichloromethoxyphenyl ring differentiates it from other benzimidazole derivatives, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.
Properties
IUPAC Name |
1-(3,4-dichloro-2-methoxyphenyl)sulfonyl-2-methylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O3S/c1-9-18-11-5-3-4-6-12(11)19(9)23(20,21)13-8-7-10(16)14(17)15(13)22-2/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMLZIRFZGKLLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1S(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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